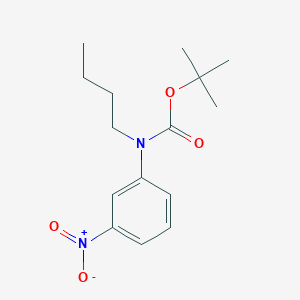
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a trifluoroacetamide group attached to a brominated, fluorinated, and nitrated phenyl ring. This compound is of interest in various fields of research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Fluorination: The addition of a fluorine atom.
Acylation: The attachment of the trifluoroacetamide group.
Each of these steps requires specific reagents and conditions, such as:
- Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination: Using fluorine gas (F2) or a fluorinating agent like Selectfluor.
- Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
- Acylation: Using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFACl) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Reduction Reactions: Where the nitro group can be reduced to an amine.
Oxidation Reactions: Where the phenyl ring can be further oxidized.
Common Reagents and Conditions
- Substitution: Using nucleophiles like amines or thiols.
- Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
- Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoroacetamide group could play a role in stabilizing interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromo-2-chloro-3-nitrophenyl)-2,2,2-trifluoroacetamide
- N-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroacetamide
- N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-difluoroacetamide
Uniqueness
N-(5-Bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, along with the trifluoroacetamide group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-fluoro-3-nitrophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2O3/c9-3-1-4(14-7(16)8(11,12)13)6(10)5(2-3)15(17)18/h1-2H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPHSPUDVRJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B8030914.png)
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)










